molecular formula C17H12ClN3O2 B2382334 2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile CAS No. 613651-61-9

2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile

Cat. No.: B2382334
CAS No.: 613651-61-9
M. Wt: 325.75
InChI Key: RXBBQCAWCVEWFQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve the use of chlorinated aromatic compounds and suitable coupling reactions.

    Attachment of the methoxyphenylamino group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)oxazole-4-carbonitrile: Lacks the methoxyphenylamino group.

    5-((4-Methoxyphenyl)amino)oxazole-4-carbonitrile: Lacks the chlorophenyl group.

    2-(2-Chlorophenyl)-5-aminooxazole-4-carbonitrile: Lacks the methoxy group.

Uniqueness

2-(2-Chlorophenyl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile is unique due to the presence of both the chlorophenyl and methoxyphenylamino groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c1-22-12-8-6-11(7-9-12)20-17-15(10-19)21-16(23-17)13-4-2-3-5-14(13)18/h2-9,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBBQCAWCVEWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CC=C3Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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